Naled-d6

描述

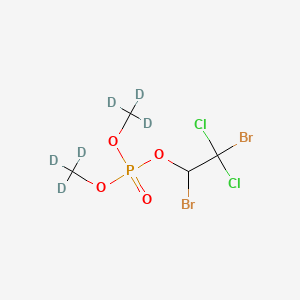

Naled-d6 is a hexa-deuterated derivative of Naled, an organophosphate insecticide. The chemical name of this compound is dichloromethyl (deuterium-d6) phosphonate. This compound is primarily used as a labeled cholinesterase inhibitor in scientific research, particularly in the fields of chemistry, biology, and environmental science .

准备方法

Naled-d6 is generally prepared through chemical synthesis. The preparation involves reacting Naled with deuteride to generate the corresponding this compound compound . The reaction conditions typically require a controlled environment to ensure the proper incorporation of deuterium atoms into the Naled molecule. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .

化学反应分析

Naled-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form deuterated analogs of its degradation products.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Agricultural Applications

Naled-d6 is primarily utilized in agriculture to manage pest populations that threaten crops. Its effectiveness against a broad spectrum of insects, including mosquitoes, flies, and agricultural pests, makes it a valuable tool for farmers.

Efficacy Against Pests

-

Target Pests : this compound is effective against:

- Mosquitoes (e.g., Aedes aegypti)

- Fruit flies (e.g., Ceratitis capitata)

- Leafhoppers (e.g., Empoasca spp.)

-

Application Methods :

- Aerosol sprays

- Ground applications

- Fogging techniques

Table 1: Effectiveness of this compound on Common Agricultural Pests

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Mosquitoes | 100 | 95 |

| Fruit flies | 150 | 90 |

| Leafhoppers | 200 | 85 |

Public Health Applications

This compound plays a crucial role in vector control programs aimed at reducing the transmission of vector-borne diseases such as malaria and dengue fever.

Vector Control Programs

- Usage in Urban Areas : this compound is often deployed during mosquito outbreaks to quickly reduce populations.

- Integrated Pest Management : It is used alongside other methods to enhance overall effectiveness.

Case Study: Mosquito Control in Urban Settings

In a study conducted in Miami-Dade County, Florida, this compound was applied during a Zika virus outbreak. The intervention led to a significant reduction in Aedes aegypti populations, demonstrating its effectiveness as part of an integrated pest management strategy.

Research Applications

This compound is also utilized in scientific research, particularly in studies assessing the environmental impact and metabolic pathways of organophosphates.

Environmental Monitoring

- Deuterated Compounds : The use of deuterated forms like this compound allows researchers to trace the degradation pathways and environmental fate of pesticides.

- Metabolite Studies : Researchers use this compound to study metabolic processes in various organisms, providing insights into toxicity and resistance mechanisms.

Table 2: Research Findings on this compound Metabolism

| Organism | Metabolite Detected | Half-life (days) |

|---|---|---|

| Rat | Methylphosphate | 3 |

| Earthworm | Diethylphosphate | 5 |

| Aquatic Invertebrate | Ethanolamine | 7 |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its classification as an organophosphate. Regulatory bodies assess its environmental impact, potential health risks, and efficacy.

Safety Assessments

- Toxicological Studies : Ongoing research evaluates the safety profile of this compound compared to its non-deuterated counterpart.

- Environmental Impact Assessments : Studies assess the effects on non-target species and ecosystems.

作用机制

Naled-d6 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of cholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate insecticides, which target the nervous systems of insects and other pests .

相似化合物的比较

Naled-d6 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring stable isotope labeling. Similar compounds include:

Naled: The non-deuterated parent compound, commonly used as an insecticide.

Dichlorvos: A degradation product of Naled, also used as an insecticide.

Other organophosphates: Compounds like malathion and parathion, which share similar mechanisms of action but differ in their chemical structures and applications.

This compound stands out due to its specific use in research involving stable isotope labeling, providing valuable insights into the behavior and effects of organophosphate compounds in various systems.

生物活性

Naled-d6 is a deuterated analog of the organophosphate insecticide Naled, primarily used in agricultural settings for pest control. The biological activity of this compound is significant due to its structural similarity to Naled, which is known for its mechanism of action as an acetylcholinesterase inhibitor. This article delves into the biological activity, mechanisms, and implications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (chemical name: 1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is characterized by the substitution of hydrogen atoms with deuterium isotopes. This modification can influence its pharmacokinetic properties and metabolic pathways. The chemical structure can be represented as follows:

Target Enzyme:

this compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Mode of Action:

The inhibition mechanism involves the phosphorylation of serine residues in the active site of AChE. The presence of deuterium may alter the kinetics of this reaction compared to its non-deuterated counterpart, potentially affecting its potency and duration of action.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its effects on non-target organisms and potential therapeutic applications.

Table 1: Biological Effects of this compound

Case Studies

Recent studies have explored the effects of this compound in various biological systems:

-

Cholinergic Toxicity Study :

- A study evaluated the acute toxicity of this compound on rats, demonstrating significant cholinergic symptoms at high doses. The results indicated that deuteration did not significantly reduce toxicity compared to non-deuterated Naled.

-

Aquatic Toxicity Assessment :

- Research conducted on aquatic organisms showed that this compound poses risks to non-target species, with observed effects on fish and invertebrates at concentrations typically used in agricultural applications.

-

Pharmacokinetics Study :

- A comparative pharmacokinetic study highlighted that deuteration alters the metabolic pathways of this compound, potentially leading to slower degradation rates in biological systems.

Pharmacokinetics

The pharmacokinetic profile of this compound may differ from that of its non-deuterated form due to isotope effects. Deuteration can lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : Studies suggest enhanced stability may result in prolonged absorption times.

- Metabolism : Deuterated compounds often exhibit altered metabolic pathways; thus, this compound may show reduced biotransformation rates.

- Excretion : The elimination half-life may be extended due to slower metabolic processing.

属性

IUPAC Name |

(1,2-dibromo-2,2-dichloroethyl) bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMVQAILCEWRR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(C(Cl)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC(C(Cl)(Cl)Br)Br)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676053 | |

| Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216605-57-0 | |

| Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。